2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
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Overview
Description
2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzene ring substituted with butoxy, chloro, and methyl groups, as well as a sulfonamide group attached to a tetramethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The butoxy group can be introduced through an etherification reaction, while the chloro and methyl groups can be added via electrophilic aromatic substitution reactions . The sulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the tetramethylpiperidinyl moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxy radical or a butoxy cation.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxy group can yield butoxy radicals or cations, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target molecules, while the tetramethylpiperidinyl moiety can enhance its binding affinity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-butoxy-5-chloro-4-methylbenzenesulfonamide: Lacks the tetramethylpiperidinyl moiety.
2-butoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the chloro group.
5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the butoxy group.
Uniqueness
The presence of the butoxy, chloro, and tetramethylpiperidinyl groups in 2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide makes it unique compared to similar compounds.
Properties
Molecular Formula |
C20H33ClN2O3S |
---|---|
Molecular Weight |
417.0 g/mol |
IUPAC Name |
2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H33ClN2O3S/c1-7-8-9-26-17-10-14(2)16(21)11-18(17)27(24,25)22-15-12-19(3,4)23-20(5,6)13-15/h10-11,15,22-23H,7-9,12-13H2,1-6H3 |
InChI Key |
IHKSIMMPQJSONB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
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